

# Application Note & Protocol: 2-(Dimethylamino)quinoline-4-carboxylic Acid

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## Compound of Interest

Compound Name: 2-(Dimethylamino)quinoline-4-carboxylic acid

CAS No.: 933728-79-1

Cat. No.: B603303

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## Introduction & Material Significance

**2-(Dimethylamino)quinoline-4-carboxylic acid** is a bifunctional heterocyclic building block. Its significance in material science stems from three core properties:

- **Intramolecular Charge Transfer (ICT):** The molecule features a donor ( ) and an acceptor ( ) linked by a conjugated quinoline core. This "push-pull" architecture results in strong fluorescence and solvatochromism, making it an excellent candidate for polarity sensing and bio-imaging probes.
- **Ligand Functionality:** The carboxylic acid group serves as a monodentate or bidentate linker for coordination with metal ions (e.g., , ), enabling the construction of luminescent Metal-Organic Frameworks (MOFs).

- **Zwitterionic Solid-State Behavior:** In the crystalline phase, the molecule often adopts a zwitterionic form (proton transfer from COOH to the quinoline nitrogen), leading to strong intermolecular hydrogen bonding networks and high melting points, relevant for solid-state organic electronics.

## Experimental Protocol: Synthesis

Objective: To synthesize high-purity **2-(Dimethylamino)quinoline-4-carboxylic acid** via Nucleophilic Aromatic Substitution ( ).

Mechanism: The 2-position of the quinoline ring is electron-deficient, activated by the ring nitrogen. The 4-carboxylic acid group further activates the ring, facilitating the displacement of a leaving group (chloride) by the dimethylamine nucleophile.

## Reagents & Equipment

- Precursor: 2-Chloroquinoline-4-carboxylic acid (CAS: 230582-00-0)
- Nucleophile: Dimethylamine (40% wt. solution in water or 2.0 M in THF)
- Solvent: Ethanol (Absolute) or DMF (for higher temperature)
- Acid/Base: 1M HCl, 1M NaOH
- Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH meter.

## Step-by-Step Methodology

- Preparation:
  - Dissolve 1.0 eq (2.07 g) of 2-Chloroquinoline-4-carboxylic acid in 20 mL of Ethanol in a 100 mL round-bottom flask.
  - Note: The starting material may not fully dissolve initially; this is acceptable.
- Nucleophilic Attack:

- Add 5.0 eq of Dimethylamine solution dropwise to the suspension.
- Why Excess? Excess amine acts as both the nucleophile and a base to neutralize the HCl generated during the substitution.
- Reaction:
  - Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
  - Monitor via TLC (Silica gel, MeOH:DCM 1:9). The starting material spot ( ) should disappear, replaced by a highly fluorescent blue/green spot.
- Work-up & Isolation:
  - Cool the reaction mixture to room temperature.
  - Concentrate the solvent to approx. 5 mL under reduced pressure.
  - Dilute with 10 mL water.
  - Critical Step: Adjust pH to 4.5–5.0 using 1M HCl. This is the isoelectric point where the zwitterionic product precipitates.
  - Filter the resulting precipitate and wash with cold water ( ) followed by cold diethyl ether ( ) to remove unreacted amine.
- Purification:
  - Recrystallize from hot Ethanol/Water (9:1) if necessary.
  - Yield: Typical yields range from 75–85%.

## Workflow Diagram



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Caption: Figure 1. Synthetic workflow for the Nucleophilic Aromatic Substitution of 2-chloroquinoline-4-carboxylic acid.

## Characterization & Data Analysis

To validate the synthesis, compare your data against these standard parameters.

Technique	Expected Feature	Mechanistic Insight
1H NMR (DMSO-d6)	Singlet at ppm (6H)	Confirms presence of two equivalent methyl groups attached to Nitrogen.
1H NMR (Aromatic)	Upfield shift of H3 proton	The electron-donating group shields the adjacent H3 proton compared to the chloro-precursor.
FT-IR	Broad band	Indicates O-H stretching of carboxylic acid (often broadened by H-bonding).
FT-IR	Strong band	C=O stretching (Carboxyl). Lower wavenumber indicates conjugation or zwitterionic carboxylate.
UV-Vis		Red-shifted absorption compared to unsubstituted quinoline due to ICT.

## Application Notes: Material Science

## Application A: Solvatochromic Polarity Sensors

The "Push-Pull" nature of the molecule makes its fluorescence highly sensitive to solvent polarity.

- Protocol: Prepare

M solutions in Toluene (non-polar), THF (medium), and Methanol (polar).

- Observation: You will observe a Bathochromic shift (Red shift) in emission as polarity increases.
  - Non-polar: Blue emission (Locally Excited state).
  - Polar: Green/Yellow emission (Stabilized Charge Transfer state).
- Utility: Use as a micro-environment probe to map polarity within polymer matrices or protein binding pockets.

## Application B: MOF Linker Construction

The 4-COOH group allows this molecule to act as a "monotopic" or "ditopic" ligand (if the ring Nitrogen participates).

- Design Strategy: React with

or

under solvothermal conditions.

- Function: The bulky dimethylamino group projects into the MOF pore, acting as a Lewis Basic Site.
- Use Case: Selective adsorption of acidic gases (  
) or sensing of nitro-aromatic explosives (quenching via photo-induced electron transfer).

## Application C: Solid-State Organic Electronics

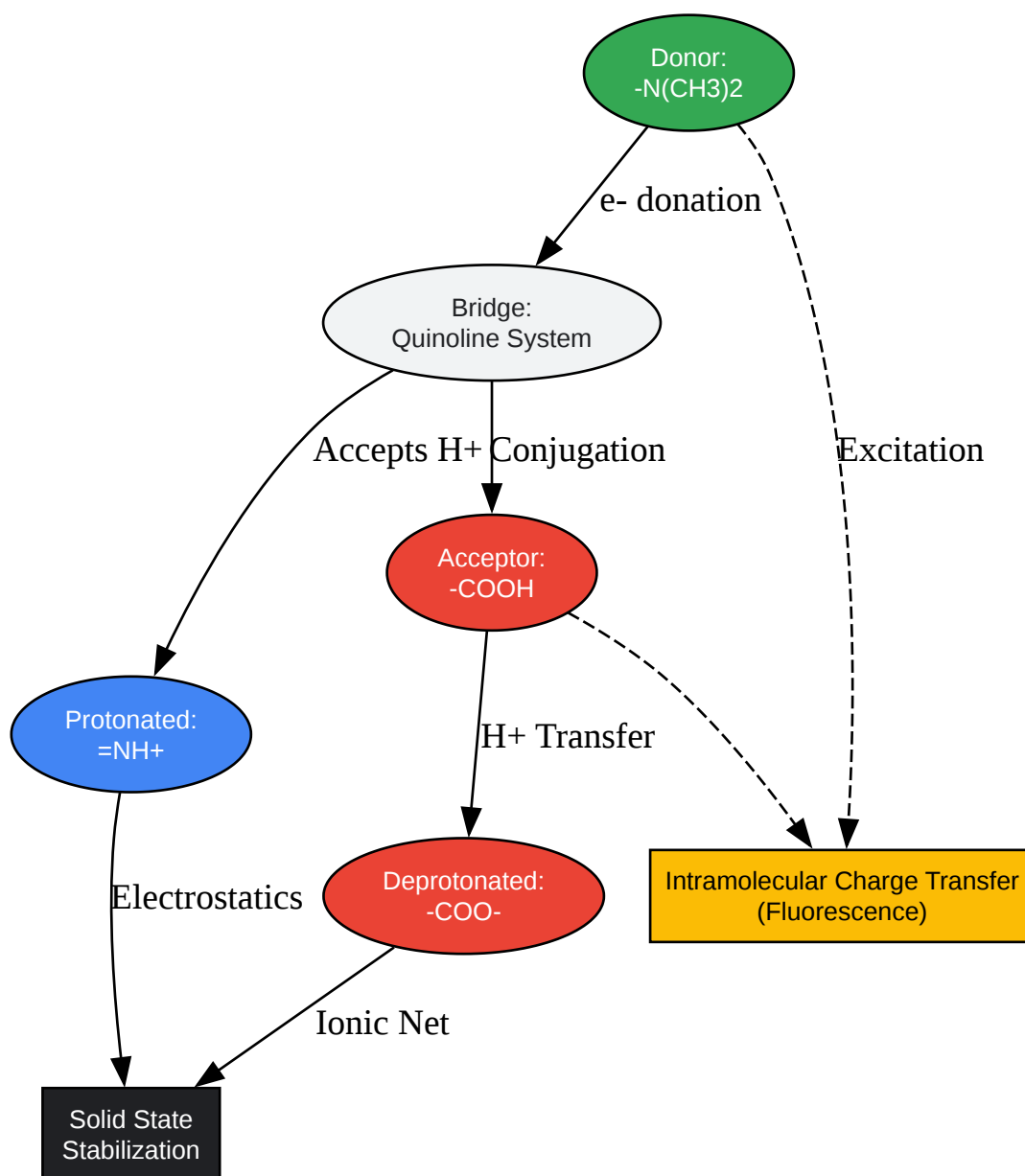
In the solid state, **2-(Dimethylamino)quinoline-4-carboxylic acid** often crystallizes as a zwitterion (

and

).

- Implication: This creates strong electrostatic "ionic" interactions within the organic lattice, leading to high thermal stability and potential ferroelectric properties if the packing is non-centrosymmetric.

## Mechanism Diagram: Push-Pull & Zwitterion



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Caption: Figure 2.[1] (Top) Push-pull electronic mechanism driving fluorescence. (Bottom) Zwitterionic formation stabilizing the crystal lattice.

## References

- Doebner Reaction Variants: Synthesis of quinoline-4-carboxylic acids via multi-component reactions.
  - Source:

- Nucleophilic Substitution on Quinolines: General reactivity of 2-chloroquinolines towards amines.
  - Source: (Generalized reference for S<sub>N</sub>Ar mechanism).
- Fluorescence of Quinoline Acids: Solvatochromism and sensing applications of amino-quinoline deriv
  - Source:
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- MOF Applications: Quinoline-carboxylic acid ligands in porous m
  - Source:

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## Sources

- [1. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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